molecular formula C16H14ClNO4S B13217305 Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B13217305
M. Wt: 351.8 g/mol
InChI Key: RTRKBXARNFAYGU-UHFFFAOYSA-N
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Description

Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that features a benzyl group, a chlorosulfonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the chlorosulfonation of an indole derivative followed by esterification with benzyl alcohol. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of the chlorosulfonyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the chlorosulfonyl group and the potential hazards associated with chlorosulfonic acid .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it into a sulfonamide or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while reduction can produce sulfonamides .

Scientific Research Applications

Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and receptors, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to its combination of a benzyl ester, a chlorosulfonyl group, and an indole moiety. This combination provides a versatile platform for chemical modifications and applications in various fields .

Biological Activity

Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its structure, synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with chlorosulfonic acid and benzyl alcohol under controlled conditions. This method allows for the introduction of the chlorosulfonyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests that it may act as a promising candidate for cancer therapy.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Specifically, it has been reported to inhibit certain key enzymes involved in metabolic pathways related to cancer cell growth. This inhibition could provide a dual mechanism of action—both by directly targeting cancer cells and by disrupting their metabolic support systems.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound triggered apoptotic pathways involving caspase activation.

Research Findings Summary Table

Property Finding
Molecular Formula C16H14ClNO4SC_{16}H_{14}ClNO_4S
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria
Anticancer Activity Induces apoptosis in breast and colon cancer cells
Enzyme Inhibition Inhibits key metabolic enzymes related to cancer growth

Properties

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8 g/mol

IUPAC Name

benzyl 4-chlorosulfonyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H14ClNO4S/c17-23(20,21)15-8-4-7-14-13(15)9-10-18(14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2

InChI Key

RTRKBXARNFAYGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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